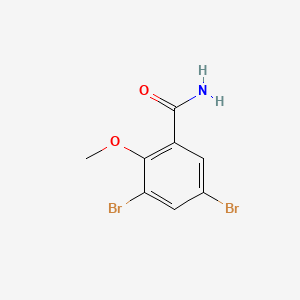

3,5-Dibromo-2-methoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXBSMIREDHYMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3,5-Dibromo-2-methoxybenzamide chemical properties and structure

An In-depth Technical Guide to 3,5-Dibromo-2-methoxybenzamide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a halogenated aromatic compound of interest to researchers in medicinal chemistry and synthetic organic chemistry. While this specific molecule is not extensively documented in commercial or academic literature, this paper synthesizes information from structurally related compounds and established chemical principles to detail its chemical structure, predict its physicochemical and spectroscopic properties, and propose a robust synthetic pathway. The guide includes detailed experimental protocols for synthesis and characterization, safety and handling guidelines, and a discussion of its potential applications as a scaffold in drug discovery, drawing parallels with other substituted benzamides. This document is intended to serve as a foundational resource for scientists investigating this compound or its derivatives.

Introduction

Substituted benzamides are a cornerstone of modern pharmacology, forming the structural basis for a wide array of therapeutic agents. Their prevalence is due to the amide group's ability to act as a stable, rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. The introduction of halogen atoms, particularly bromine, onto the aromatic ring can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity.

This compound combines these features: a benzamide core, two bromine substituents, and a methoxy group. The specific arrangement of these functional groups—the ortho-methoxy and meta-bromo substituents relative to the amide—creates a unique electronic and steric profile. This profile makes it a compelling, albeit under-explored, building block for creating novel chemical entities. This guide aims to bridge the information gap by providing a detailed technical profile based on analogous structures and first-principle chemical knowledge.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible research. This section outlines the core identifiers for this compound.

Chemical Structure

The molecular structure consists of a benzene ring substituted with a methoxy group at position 2, two bromine atoms at positions 3 and 5, and a carboxamide group at position 1.

Caption: Chemical structure of this compound.

Chemical Identifiers

A summary of key identifiers for this compound is presented below. These are essential for database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₇Br₂NO₂ | N/A |

| Molecular Weight | 308.96 g/mol | N/A |

| Canonical SMILES | COC1=C(C=C(C=C1Br)Br)C(=O)N | N/A |

| CAS Number | Not available | N/A |

Physicochemical and Spectroscopic Properties

The physical and spectral data are critical for the identification, purification, and characterization of a compound. The data presented here are predicted based on the analysis of structurally similar compounds, such as 2-methoxybenzamide and other dibrominated aromatic systems.[1][2]

Physicochemical Properties

| Property | Predicted Value | Rationale / Notes |

| Appearance | White to off-white crystalline solid | Typical for small aromatic organic molecules. |

| Melting Point | >150 °C | The presence of two heavy bromine atoms and intermolecular hydrogen bonding from the amide group would significantly increase the melting point compared to a simpler analog like 2-methoxybenzamide. |

| Solubility | Soluble in DMSO, DMF, methanol, ethanol; sparingly soluble in chloroform; insoluble in water and hexanes. | The polar amide and methoxy groups confer solubility in polar organic solvents, while the large, nonpolar dibromophenyl core limits aqueous solubility. |

Predicted Spectroscopic Data

Spectroscopic analysis is the definitive method for structural elucidation.[3][4] The following data are predicted based on established principles of NMR, IR, and MS.[5][6]

| Technique | Predicted Data and Interpretation |

| ¹H NMR (500 MHz, DMSO-d₆) | δ ~7.9-8.1 ppm (d, 1H): Aromatic proton H-6. Appears as a doublet due to coupling with H-4 (⁴J coupling, typically 2-3 Hz).δ ~7.7-7.9 ppm (d, 1H): Aromatic proton H-4. Appears as a doublet due to coupling with H-6.δ ~7.5 ppm (s, 1H, broad) & ~7.3 ppm (s, 1H, broad): Two distinct signals for the amide (-NH₂) protons, which are diastereotopic and exchangeable with D₂O.δ ~3.9 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ ~165-168 ppm: Carbonyl carbon (C=O) of the amide.δ ~155-158 ppm: Aromatic carbon C-2 (attached to -OCH₃).δ ~135-140 ppm: Aromatic carbons C-4 and C-6.δ ~130-133 ppm: Aromatic carbon C-1 (attached to the amide).δ ~115-120 ppm: Aromatic carbons C-3 and C-5 (attached to Br).δ ~56-60 ppm: Methoxy carbon (-OCH₃). |

| Infrared (IR) (KBr Pellet, cm⁻¹) | ~3400 & ~3200 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary amide.~3050-3100 cm⁻¹: Aromatic C-H stretching.~2950 cm⁻¹: Aliphatic C-H stretching of the methoxy group.~1660 cm⁻¹: Strong absorption for the amide I band (C=O stretching).~1600 cm⁻¹: Amide II band (N-H bending).~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.~550-650 cm⁻¹: C-Br stretching. |

| Mass Spectrometry (MS) (EI) | m/z ~307, 309, 311: Molecular ion cluster with a characteristic 1:2:1 ratio, which is the definitive isotopic signature for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The nominal mass is calculated using the most abundant isotopes. |

Synthesis and Workflow

A reliable synthetic route is essential for obtaining material for research. A logical and field-proven approach to synthesize this compound involves a two-step process starting from 2-methoxybenzoic acid: (1) electrophilic bromination, followed by (2) amidation of the resulting carboxylic acid. This strategy is adapted from established methods for the synthesis of similar halogenated aromatic acids and amides.[7]

Synthetic Workflow Diagram

Sources

- 1. 2-Methoxybenzamide | C8H9NO2 | CID 75540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxybenzamide [webbook.nist.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dibromo-2-methoxybenzamide

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides a detailed examination of the spectroscopic properties of 3,5-Dibromo-2-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and organic synthesis. While a complete experimental dataset for this specific molecule is not extensively published, this document synthesizes established spectroscopic principles and data from analogous structures to present a predictive and illustrative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural features of this compound—a highly substituted benzene ring with both electron-withdrawing (bromo) and electron-donating (methoxy) groups, along with an amide functionality—give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for quality control in synthetic processes.

Molecular Structure and Key Features

The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure.

Figure 2. A generalized workflow for the spectroscopic characterization of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used. [1]3. Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can provide highly accurate mass measurements.

MS Spectral Analysis (Predicted)

The mass spectrum of this compound will be characterized by a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.

-

Molecular Formula: C₈H₇Br₂NO₂

-

Monoisotopic Mass: 308.88 g/mol (calculated using ⁷⁹Br)

Predicted Isotopic Pattern: The molecular ion peak (M⁺) will appear as a cluster of three peaks due to the two bromine atoms:

-

M⁺: A peak corresponding to the molecule containing two ⁷⁹Br atoms.

-

[M+2]⁺: A peak of approximately twice the intensity of the M⁺ peak, corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: A peak of similar intensity to the M⁺ peak, corresponding to the molecule containing two ⁸¹Br atoms.

This characteristic 1:2:1 intensity ratio for a dibrominated compound is a powerful diagnostic tool.

Fragmentation Pattern (Predicted): Under EI conditions, common fragmentation pathways for benzamides include:

-

Loss of the amide group (-NH₂) to form a benzoyl cation.

-

Loss of the entire amide group (-CONH₂) to form a brominated phenyl cation.

-

Loss of the methoxy group (-OCH₃) or a methyl radical (-CH₃).

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. While experimental data for this specific compound is not widely available, a detailed predictive analysis based on established principles and data from related structures provides a robust framework for its identification. The predicted ¹H and ¹³C NMR spectra will reveal the carbon-hydrogen framework, the IR spectrum will confirm the presence of key functional groups, and the mass spectrum will provide the molecular weight and a characteristic isotopic pattern confirming the presence of two bromine atoms. This guide provides the necessary theoretical and practical foundation for researchers to confidently characterize this and other similarly substituted benzamides.

References

-

Mizrahi, V., Koch, K. R., & Modro, T. A. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-dibromo-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide. Retrieved from [Link]

-

Zamani Anbardana, S., Mokhtari, J., Yaria, A., & Hasani Bozcheloei, A. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Royal Society of Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-dibromo-2-methoxy-N-(2-propyl-2H-tetraazol-5-yl)benzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dibromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Retrieved from [Link]

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. RSC Medicinal Chemistry, 13(7), 864-875. Retrieved from [Link]

-

R Discovery. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis, crystal structures, and antimicrobial activity of N′-(3-bromo-5-chloro-2-hydroxybenzylidene)-3-bromobenzohydrazide and N. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-dibromo-2-methoxybenzaldehyde (C8H6Br2O2). Retrieved from [Link]

-

ACS Publications. (2022). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 13(8), 1263-1270. Retrieved from [Link]

-

SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 32(1), 162-174. Retrieved from [Link]

-

PubMed. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry, 7(4), 327-332. Retrieved from [Link]

-

NIST. (n.d.). Benzamide, 3,4,5-trimethoxy-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 3,5-Dibromo-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of 3,5-Dibromo-2-methoxybenzamide. While a published crystal structure for this specific compound is not currently available in the public domain, this document serves as a robust framework for researchers undertaking its structural determination. By drawing upon established protocols for related benzamide derivatives and principles of crystal engineering, we delineate a complete workflow from synthesis and crystallization to data analysis and interpretation. This guide is designed to equip researchers with the necessary expertise to successfully elucidate the three-dimensional structure of this compound and to anticipate key structural features, such as hydrogen and halogen bonding, that are critical for understanding its solid-state behavior and potential applications in drug design and materials science.

Introduction: The Significance of Structural Elucidation

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The precise three-dimensional arrangement of atoms within a molecule, as determined by X-ray crystallography, is fundamental to understanding its function. This is particularly true for compounds like this compound, where the interplay of the methoxy, amide, and bromine substituents can dictate intermolecular interactions, crystal packing, solubility, and ultimately, bioactivity.

The presence of bromine atoms suggests the potential for halogen bonding, a non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering and drug design. Elucidating the crystal structure of this compound would provide invaluable insights into these interactions and serve as a critical data point for computational modeling and the rational design of novel therapeutics. This guide, therefore, presents a hypothetical yet scientifically rigorous pathway to its structural determination.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals.

Proposed Synthetic Route

A plausible and efficient synthesis of this compound would start from its corresponding aldehyde, 3,5-Dibromo-2-methoxybenzaldehyde, which is commercially available. A two-step process is proposed:

-

Oxidation: The aldehyde is first oxidized to the corresponding carboxylic acid, 3,5-Dibromo-2-methoxybenzoic acid.

-

Amidation: The carboxylic acid is then converted to the primary amide, this compound.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Data Collection

A suitable single crystal is mounted on a goniometer, typically under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. A modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used to collect a full sphere of diffraction data as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement

The collected diffraction intensities are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson synthesis. This initial model is then refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystal Structure and Discussion

In the absence of experimental data, we can predict key structural features based on the known crystal structures of related benzamides and brominated aromatic compounds.

Predicted Crystallographic Data

The following table presents a plausible set of crystallographic parameters for this compound. This data is hypothetical and serves as an example of what might be expected.

| Parameter | Predicted Value |

| Chemical Formula | C₈H₇Br₂NO₂ |

| Formula Weight | 308.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~965 |

| Z | 4 |

| Density (calculated) | ~2.12 g/cm³ |

| R-factor (R1) | < 0.05 (for observed reflections) |

| wR2 (all data) | < 0.15 |

Intramolecular Interactions

The conformation of the molecule will likely be influenced by steric and electronic factors. A key feature is expected to be an intramolecular hydrogen bond between one of the amide protons (N-H) and the oxygen atom of the methoxy group, forming a stable six-membered ring. This is a common motif in ortho-substituted benzamides.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice.

-

Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that the molecules will form centrosymmetric dimers via N-H···O=C hydrogen bonds, a robust and frequently observed supramolecular synthon in benzamides.

-

Halogen Bonding: The bromine atoms are potential halogen bond donors. We can anticipate the formation of Br···O or Br···Br interactions, which would play a significant role in organizing the molecules in the solid state. The electrophilic region on the bromine atom (the σ-hole) would likely interact with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen.

Caption: Key intermolecular interactions expected in the crystal structure.

Conclusion

The crystal structure analysis of this compound offers a valuable opportunity to investigate the interplay of strong and weak non-covalent interactions in a pharmaceutically relevant scaffold. This guide provides a comprehensive roadmap for researchers, from the initial steps of synthesis and crystallization to the final stages of structural analysis and interpretation. By following these established methodologies, it is anticipated that the three-dimensional structure of this compound can be successfully determined, providing fundamental insights that will be of significant interest to the fields of medicinal chemistry, crystallography, and materials science.

References

-

Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. [Link]

-

Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

-

Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

-

PubChem. (2026). 3,5-Dibromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

An In-depth Technical Guide to the Solubility and Stability Studies of 3,5-Dibromo-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting solubility and stability studies on 3,5-Dibromo-2-methoxybenzamide, a compound of interest in pharmaceutical research. Recognizing the critical role these properties play in the drug development pipeline, this document outlines detailed experimental protocols, the scientific rationale behind methodological choices, and best practices for data interpretation. By integrating principles from international guidelines and established analytical techniques, this guide serves as a practical resource for scientists aiming to build a robust physicochemical profile of this and similar molecules.

Introduction: The Imperative of Physicochemical Profiling

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, profoundly influencing a compound's bioavailability, formulation, and shelf-life. This compound, as a substituted benzamide, belongs to a class of compounds with diverse pharmacological potential.[1] The presence of bromo- and methoxy- substituents can significantly modulate its properties compared to the parent benzamide molecule. Therefore, a systematic investigation into its solubility and stability is not merely a regulatory requirement but a foundational step in its development.

This guide is structured to provide both the "how" and the "why" of these critical studies, empowering researchers to not only execute the experiments but also to make informed decisions based on the generated data.

Physicochemical Properties of this compound: A Cursory Overview

A foundational understanding of the molecule's intrinsic properties is essential before embarking on experimental studies.

| Property | Value/Information | Source |

| Molecular Formula | C8H7Br2NO2 | [1] |

| Molecular Weight | 308.96 g/mol | [1] |

| Chemical Structure | (Structure to be inserted here if available) | |

| pKa (Predicted) | The pKa of the amide proton is predicted to be in the range of 16-18, rendering it essentially non-ionizable under physiological pH conditions. The methoxy group is a weak base, but its pKa is also outside the physiological range. Computational methods can be employed for a more precise prediction. | [2][3] |

Note on pKa: An experimental determination of the pKa is recommended for definitive characterization. However, for the purpose of initial study design, we will proceed with the assumption that this compound does not have an ionizable center in the physiological pH range of 1.2 to 6.8.

Solubility Studies: Unveiling the Dissolution Behavior

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. This section outlines the protocols for determining both the kinetic and thermodynamic solubility of this compound.

The Duality of Solubility: Kinetic vs. Thermodynamic

It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This measures the concentration of a compound in solution after a short incubation period, typically following the addition of a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. The shake-flask method is the gold standard for this determination.[4]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Objective: To determine the saturation concentration of the compound at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved material.

-

Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy). A pre-established calibration curve is essential for accurate quantification.

Data Presentation:

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Water | 25 | ||

| PBS (pH 7.4) | 37 | ||

| 0.1 M HCl | 37 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

pH-Dependent Solubility Profile

For compounds with ionizable groups, solubility can be highly dependent on the pH of the medium. While this compound is not expected to be ionizable in the physiological range, it is good practice to confirm this experimentally.

Methodology: The thermodynamic solubility protocol is followed using a series of buffers across a relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) at 37°C, as recommended by ICH guidelines.[5]

Expected Outcome: A flat solubility profile across the tested pH range would confirm the non-ionizable nature of the compound in this range.

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.

Proposed HPLC Method Parameters (Starting Point):

Based on methods for similar benzamide derivatives, the following starting conditions are proposed: [6][7]

| Parameter | Recommended Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., starting with 95% A, ramping to 95% B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Column Temperature | 30°C |

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.

Long-Term and Accelerated Stability Studies

Once the intrinsic stability is understood through forced degradation, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing should be performed at regular intervals (e.g., 0, 3, 6, 9, 12 months for long-term and 0, 3, 6 months for accelerated studies). The samples are analyzed for appearance, assay of the active substance, and degradation products using the validated stability-indicating method.

Conclusion: Building a Foundation for Success

The comprehensive solubility and stability profiling of this compound, as outlined in this guide, is a critical endeavor in its progression as a potential drug candidate. The data generated from these studies will provide invaluable insights into its behavior in biological systems and inform the development of a safe, effective, and stable pharmaceutical product. Adherence to the detailed protocols and a thorough understanding of the underlying scientific principles will ensure the generation of high-quality, reliable data that will be the bedrock of subsequent development activities.

References

-

Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Journal of Chemical & Thermodynamics, 138, 234-243. [Link]

-

Solubility of Things. (n.d.). Benzamide. [Link]

-

Wang, L., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data, 68(5), 1187–1198. [Link]

-

Li, X., et al. (2020). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Journal of Molecular Liquids, 311, 113295. [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

Agilent. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]

-

Dou, G., et al. (2015). Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Journal of Chromatography B, 998-999, 125-131. [Link]

-

Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e3453. [Link]

-

Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

-

Cherniy, S., Gureeva, S. N., & Georgiyants, V. A. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. [Link]

-

Sravani, G., et al. (2015). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Journal of Pharmaceutical Analysis, 5(4), 253-259. [Link]

-

International Council for Harmonisation. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. [Link]

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 5. turkjps.org [turkjps.org]

- 6. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 3,5-Dibromo-2-methoxybenzamide Derivatives

Foreword: Unraveling the Therapeutic Potential of Substituted Benzamides

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents. The strategic placement of substituents on the phenyl ring can dramatically alter the molecule's physicochemical properties, directing its biological activity towards specific molecular targets. This guide focuses on a particular class of these compounds: 3,5-Dibromo-2-methoxybenzamide derivatives. While direct and extensive research on this specific substitution pattern is still emerging, by examining the mechanisms of structurally related analogs, we can construct a robust hypothesis for their potential modes of action and outline a clear path for their investigation. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of current knowledge and a practical framework for elucidating the therapeutic promise of these molecules.

The this compound Core: A Structural and Functional Perspective

The core structure of this compound is characterized by several key features that likely dictate its biological interactions:

-

Benzamide Moiety: The amide group is capable of forming crucial hydrogen bonds with biological targets, a common feature in many enzyme inhibitors and receptor ligands.

-

Dibromo Substitution: The two bromine atoms at positions 3 and 5 significantly increase the lipophilicity of the molecule, potentially enhancing membrane permeability. The electron-withdrawing nature of halogens can also influence the acidity of the amide proton and create halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.[1]

-

Methoxy Group: The methoxy group at the 2-position is a hydrogen bond acceptor and can influence the conformation of the molecule through steric effects. Its position adjacent to the amide linkage can be critical for orienting the molecule within a binding pocket.

The interplay of these substituents creates a unique chemical entity with the potential to interact with a variety of biological targets. Based on the activities of structurally similar compounds, we can hypothesize several primary mechanisms of action.

Potential Mechanisms of Action: An Evidence-Based Extrapolation

While the precise molecular targets of this compound derivatives are yet to be definitively identified, extensive research on related substituted benzamides provides compelling directions for investigation. The primary hypothesized mechanisms fall into the categories of enzyme inhibition and modulation of cellular signaling pathways, particularly in the context of oncology and metabolic diseases.

Protein Kinase Inhibition: A Prominent Avenue

Numerous benzamide derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[2]

A compelling case study involves 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have been designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[3][4][5] FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers, including non-small cell lung cancer.[3][4][5]

The proposed mechanism for these FGFR1 inhibitors involves binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of key signaling cascades like the MAPK and PLCγ pathways, ultimately resulting in cell cycle arrest and apoptosis.[3][4][5]

Caption: Proposed FGFR1 signaling pathway and its inhibition by benzamide derivatives.

Given the structural similarities, it is highly plausible that this compound derivatives could also function as kinase inhibitors, targeting FGFRs or other kinases implicated in disease.

Inhibition of Metabolic Enzymes

Another well-documented mechanism for substituted benzamides and related structures is the inhibition of key metabolic enzymes.

Benzamide riboside, a related nucleoside analog, acts as a prodrug that is intracellularly converted to an NAD analog.[6] This active metabolite then potently inhibits IMPDH, the rate-limiting enzyme in de novo guanine nucleotide biosynthesis.[6] Since cancer cells have a high demand for nucleic acid precursors, IMPDH is an attractive target for anticancer therapy.[6] It is conceivable that certain this compound derivatives could be designed to mimic this mechanism, either through direct inhibition of IMPDH or by acting as prodrugs.

Structurally related 3,5-dibromo-4,6-dimethoxychalcones and their flavone derivatives have been identified as dual inhibitors of α-glucosidase and α-amylase.[1][7][8] These enzymes are involved in carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes.[1][7] This suggests that the dibrominated and methoxylated phenyl ring is a viable pharmacophore for targeting these enzymes.

Experimental Protocols for Mechanism of Action Elucidation

A systematic approach is required to definitively identify the mechanism of action of a novel this compound derivative. The following experimental workflow provides a comprehensive strategy.

Workflow for MoA Identification

Caption: A stepwise workflow for elucidating the mechanism of action.

Protocol: Kinase Inhibition Assay (Example: FGFR1)

This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against FGFR1.

Materials:

-

Recombinant human FGFR1 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Kinase buffer

-

Test compound or DMSO (vehicle control)

-

FGFR1 kinase

-

Peptide substrate

-

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves two steps:

-

Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

-

Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

-

Data Analysis: Measure the luminescence signal. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that the compound inhibits the phosphorylation of a downstream target of the hypothesized kinase (e.g., PLCγ1 for FGFR1) in a cellular context.

Materials:

-

Cancer cell line with active FGFR1 signaling (e.g., NCI-H1581)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-PLCγ1, anti-total-PLCγ1, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PLCγ1) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash again and apply the chemiluminescent substrate.

-

-

Detection: Capture the signal using a chemiluminescence imaging system.

-

Analysis: Strip the membrane and re-probe for total PLCγ1 and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the dose-dependent inhibition of PLCγ1 phosphorylation.

Quantitative Data Summary

To illustrate the potential potency of this class of compounds, the following table summarizes the anticancer activity of structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives against various non-small cell lung cancer (NSCLC) cell lines.[2][3]

| Compound | Target Cell Line | IC50 (µM) |

| C9 | NCI-H520 | 1.36 ± 0.27 |

| NCI-H1581 | 1.25 ± 0.23 | |

| NCI-H226 | 2.31 ± 0.41 | |

| NCI-H460 | 2.14 ± 0.36 | |

| NCI-H1703 | 1.85 ± 0.32 |

Data extracted from studies on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors.[3]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on robust evidence from structurally related compounds, the most probable mechanisms of action involve the inhibition of protein kinases, such as FGFR1, or key metabolic enzymes. The presence of dibromo and methoxy substituents provides a unique combination of lipophilicity and hydrogen bonding capacity that can be exploited for potent and selective target engagement.

The path forward requires a systematic and rigorous investigation following the experimental workflows outlined in this guide. Key steps will include broad phenotypic screening, target identification and validation through biochemical and biophysical assays, and confirmation of cellular and in vivo activity. Through such a disciplined approach, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for a new generation of targeted therapies.

References

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed Central (PMC), National Institutes of Health (NIH). [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]

-

Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]

-

Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. PubMed Central (PMC). [Link]

-

Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. PubMed. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

-

Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential. MDPI. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). [Link]

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]

Sources

- 1. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the In Silico Modeling of 3,5-Dibromo-2-methoxybenzamide Interactions

Abstract

The exploration of novel small molecules for therapeutic intervention is a cornerstone of modern drug discovery. 3,5-Dibromo-2-methoxybenzamide represents a class of halogenated aromatic compounds whose interactions with biological macromolecules are of significant interest. In silico modeling provides a robust, cost-effective, and rapid framework for predicting, characterizing, and optimizing these interactions. This technical guide offers a comprehensive, methodology-focused walkthrough for researchers, scientists, and drug development professionals on the computational modeling of this compound. The narrative emphasizes the causality behind procedural choices, ensuring a blend of theoretical understanding and practical application. We will cover a complete workflow from ligand parameterization and target preparation to molecular docking, molecular dynamics simulations, and advanced binding free energy calculations, establishing a self-validating system for generating reliable and actionable insights.

Introduction: The Rationale for In Silico Investigation

Computational, or in silico, approaches have become indispensable in the drug discovery pipeline, enabling the exploration of molecular interactions at a level of detail that complements and guides experimental work.[1][2] For a molecule like this compound, which contains a halogenated benzene ring, specific non-covalent interactions such as halogen bonds can play a crucial role in binding affinity and specificity.[3][4] These interactions, arising from an anisotropic distribution of electron density on the halogen atoms (the "sigma-hole"), are often not adequately captured by classical experimental techniques alone but can be effectively modeled computationally.[3][4]

This guide provides a structured, multi-stage protocol to rigorously evaluate the binding potential and dynamics of this compound with a protein target. The workflow is designed to be sequential, with the output of each stage providing a refined input for the next, thereby increasing the predictive accuracy of the overall process.

Foundational Steps: Ligand and Protein Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical preparatory steps for both the ligand (this compound) and its prospective protein target.

Ligand Parameterization: Acknowledging Halogen Complexity

Standard molecular mechanics force fields were not initially designed to account for the anisotropic nature of halogen atoms. Therefore, special attention is required when preparing halogenated compounds for simulation.

Protocol 2.1: Ligand Preparation and Parameterization

-

2D to 3D Structure Generation:

-

Obtain the 2D structure of this compound (SMILES: COC1=C(C=C(C=C1Br)Br)C(=O)N). While PubChem provides information on related structures, the exact compound of interest requires generation from its SMILES string.[5][6][7][8][9]

-

Use a molecular editor such as UCSF Chimera or Avogadro to convert the 2D representation into a 3D conformer.[10][11]

-

-

Geometry Optimization:

-

Perform an initial energy minimization of the 3D structure using a quantum mechanics (QM) method (e.g., DFT with a functional like B3LYP) or a robust molecular mechanics force field (e.g., GAFF2). This step ensures a low-energy, sterically favorable starting conformation.

-

-

Charge and Force Field Parameter Assignment:

-

Causality: The accuracy of electrostatic and van der Waals interaction calculations hinges on the assigned partial charges and force field parameters. For halogenated compounds, standard point-charge models can be insufficient.[3][4]

-

It is highly recommended to use a force field that explicitly models halogen bonds, often by incorporating a virtual site with a positive charge to represent the sigma-hole.[3][12][13] The CHARMM General Force Field (CGenFF) and specific parameter sets for polarizable force fields are excellent choices.[3][4][14]

-

Utilize a server like the CGenFF server or an automated parameterization tool to generate topology and parameter files for the ligand.[12] This ensures compatibility with simulation packages like GROMACS or AMBER.

-

Target Protein Preparation: Ensuring a Clean and Valid Binding Site

The selection and preparation of the target protein structure are equally critical. For this guide, we will assume a hypothetical protein target has been identified.

Protocol 2.2: Protein Structure Preparation

-

Structure Retrieval:

-

Download the protein structure from the RCSB Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand to clearly identify the binding pocket.

-

-

Initial Cleaning and Refinement (using UCSF Chimera): [10][15][16][17]

-

Load the PDB file into UCSF Chimera.

-

Remove all non-essential molecules, including water, ions, and co-solvents, that are not directly involved in binding.

-

Inspect the protein for missing residues or atoms. Use Chimera's tools to model in missing loops or repair side chains.

-

Add hydrogen atoms, as they are typically absent in PDB files. Ensure correct protonation states for titratable residues (His, Asp, Glu) at a physiological pH (e.g., 7.4). This is a critical step for accurately modeling hydrogen bond networks.[18]

-

-

Energy Minimization:

-

Perform a constrained energy minimization of the protein structure to relieve any steric clashes introduced during the cleaning and hydrogenation process. The constraints on the protein backbone prevent significant deviation from the experimentally determined conformation.

-

The Overall In Silico Workflow

The following diagram illustrates the comprehensive workflow, from initial preparation to final analysis. Each step builds upon the last to systematically refine the understanding of the ligand-protein interaction.

Caption: A comprehensive workflow for in silico modeling of ligand-protein interactions.

Molecular Docking: Predicting the Binding Pose

Molecular docking serves to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[19] This step is crucial for generating a plausible starting structure for more computationally intensive simulations.

Protocol 4.1: Molecular Docking with AutoDock Vina [20][21][22][23]

-

File Preparation:

-

Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. This format includes partial charges and atom type definitions required by Vina.[24]

-

-

Defining the Search Space (Grid Box):

-

Causality: The docking algorithm needs to know where to search for a binding site. A grid box defines this three-dimensional space. If a co-crystallized ligand was present in the original PDB file, center the grid box on its location. Otherwise, use binding site prediction tools or cover the entire protein surface (blind docking).[18]

-

Ensure the grid box is large enough to allow the ligand full rotational and translational freedom within the binding pocket.

-

-

Configuration and Execution:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

-

The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also the probability of finding the true energy minimum. A value of 8-16 is typically a good starting point.[20]

-

Execute the Vina docking run from the command line.

-

-

Results Analysis:

-

Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

-

Visualize the top-ranked poses in UCSF Chimera. The best pose is typically the one with the lowest binding energy that also makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, and potential halogen bonds) with key residues in the binding site. This selected pose will be the starting point for the molecular dynamics simulation.

-

Molecular Dynamics (MD) Simulation: Capturing Dynamic Behavior

While docking provides a static snapshot, MD simulations offer a dynamic view of the system, allowing the ligand-protein complex to relax and revealing the stability of the predicted binding pose over time.[25][26]

Protocol 5.1: MD Simulation using GROMACS [27][28][29][30][31]

-

System Setup:

-

Combine the coordinates of the protein and the selected ligand pose into a single complex file.

-

Use the GROMACS pdb2gmx tool to generate a protein topology based on a chosen force field (e.g., AMBER or CHARMM).[28]

-

Merge the protein topology with the previously generated ligand topology.

-

-

Solvation and Ionization:

-

Define a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a realistic water model (e.g., TIP3P or SPC/E).

-

Causality: Biological systems contain ions that neutralize charge and maintain a specific ionic strength. Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and approximate a physiological salt concentration (e.g., 0.15 M).[31]

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent molecules.

-

-

Equilibration (NVT and NPT):

-

Causality: Before the production simulation, the system must be brought to the desired temperature and pressure. This is a two-step process.

-

NVT (Canonical Ensemble): Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100-200 ps). During this phase, apply position restraints to the heavy atoms of the protein-ligand complex to allow the solvent to equilibrate around it.

-

NPT (Isothermal-Isobaric Ensemble): Continue equilibration at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature for a longer period (e.g., 500-1000 ps). This allows the system density to relax to the correct value. The position restraints are typically maintained.

-

-

Production MD:

-

Remove the position restraints and run the production simulation for a duration sufficient to observe the stability of the binding and sample relevant conformational changes (typically 50-100 ns or longer).

-

Data Presentation: MD Simulation Parameters

| Parameter | Value/Method | Rationale |

| Force Field | CHARMM36m / CGenFF | Well-validated for proteins; includes parameters for halogen bonds.[3] |

| Water Model | TIP3P | Computationally efficient and widely used. |

| Box Type | Triclinic | Most efficient for periodic boundary conditions. |

| Temperature | 300 K (V-rescale) | Approximates physiological temperature. |

| Pressure | 1 bar (Parrinello-Rahman) | Approximates physiological pressure. |

| Constraints | LINCS | Allows for a larger timestep (2 fs). |

| Electrostatics | Particle Mesh Ewald (PME) | Accurate treatment of long-range electrostatics. |

| Production Time | 100 ns | A reasonable duration to assess complex stability. |

Post-Simulation Analysis: From Trajectory to Insight

The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms over time. This trajectory must be analyzed to extract meaningful biophysical data.

Trajectory Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to their starting positions. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand is not dissociating from the binding pocket.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify regions of flexibility. High fluctuations in the binding site may indicate instability, while low fluctuations suggest a stable interaction.

-

Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation. Persistent hydrogen bonds are key indicators of a stable binding interaction.

Binding Free Energy Calculation: MM/PBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy of a ligand to a protein.[32][33][34][35][36] It offers a balance between computational accuracy and speed.

Protocol 6.2: MM/PBSA Calculation [32][33]

-

Snapshot Extraction: Extract a series of snapshots (e.g., 100-500) from the stable portion of the MD trajectory.

-

Energy Calculation: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

-

ΔE_MM: The molecular mechanics energy in the gas phase (van der Waals + electrostatic).

-

ΔG_solv: The solvation free energy, which is composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (estimated from the solvent-accessible surface area, SASA).

-

-

Binding Free Energy (ΔG_bind): The final binding free energy is calculated as:

-

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

The entropic term (TΔS) is computationally expensive to calculate and is often neglected when comparing the relative binding affinities of similar compounds, though this is a significant approximation.[34]

-

Advanced Analysis: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[37][38][39][40][41] By analyzing the stable interactions from the MD simulation, a structure-based pharmacophore model can be generated. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, can then be used to screen large chemical databases for novel compounds that fit the model and are likely to bind to the same target.

Caption: Generation of a pharmacophore model from a stable complex.

Conclusion and Authoritative Grounding

This technical guide has outlined a rigorous, multi-step in silico workflow for characterizing the molecular interactions of this compound. By progressing from static docking to dynamic simulations and energetic calculations, this approach provides a comprehensive and self-validating framework for generating high-confidence predictions. The emphasis on correct force field parameterization for halogenated compounds is particularly critical for achieving accurate results.[3][4][12] The insights derived from these computational methods can effectively prioritize compounds for experimental validation, guide lead optimization, and ultimately accelerate the drug discovery process.

References

- Lopes, J. C. et al. (2016). Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions. PubMed.

- Lemkul, J. A. GROMACS Tutorials. GROMACS Tutorials.

- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?.

- GROMACS Development Team. Introduction to Molecular Dynamics. The GROMACS tutorials.

- Sun, H. et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design.

- Lopes, J. et al. Parametrization of Halogen Bonds in the CHARMM General Force Field.

- Sun, H. et al.

- Unknown Author. Molecular Docking Tutorial. Unknown Source.

- EMBL-EBI.

- Verstraelen, T. et al.

- LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts.

- Biotecnika. (2024). A Beginner's Guide to Molecular Docking!

- Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials.

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- UCSF.

- InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.

- Trott, O., & Olson, A. J. (2020). AutoDock Vina Manual. The Scripps Research Institute.

- Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH.

- UCSF.

- Forli Lab.

- Tarenzi, T. et al. (2020). Automated parameterization of quantum-mechanically derived force-fields including explicit sigma holes: A pathway to energetic and structural features of halogen bonds in gas and condensed phase. AIP Publishing.

- Galaxy Training. (2019).

- Unknown Author. Polyhalogenated Molecules in the Polarizable Ellipsoidal Force Field Model. arXiv.

- Unknown Author. (2020). AutoDock Vina Manual. Scribd.

- UCSF. UCSF Chimera Home Page. UCSF.

- Fiveable. Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.

- CD ComputaBio. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. CD ComputaBio.

- Wikipedia. Pharmacophore. Wikipedia.

- GROMACS Development Team. (2025). User guide. GROMACS 2025.

- Unknown Author. Pharmacophore modeling. Slideshare.

- ResearchGate. (2014). Can anyone help me calculate the free binding energy by MM/PBSA method?.

- UCSF. Getting Started with UCSF Chimera. UCSF.

- Pinzi, L., & Rastelli, G. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC - NIH.

- GROMACS development team. (2024). User guide. GROMACS 2024.

- Kumar, S. et al. (2020). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH.

- Forli Lab. AutoDock Vina: Molecular docking program. Autodock Vina 1.2.

- GROMACS Development Team. (2025). Reference Manual. GROMACS 2025.

- GROMACS Development Team. (2025). GROMACS USER MANUAL (Version 5.0-rc1).

- Forli Lab. (2022). AutoDock Vina Documentation.

- Yazdani, J. et al. (2021). In Silico Approaches for the Design and Optimization of Interfering Peptides Against Protein-Protein Interactions. PubMed.

- Basith, S. et al. (2018). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI.

- Ivanov, S. M. et al. (2025).

- Ghasemi, S. et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.

- Spoken Tutorial. Overview of UCSF Chimera. spoken-tutorial.org.

- Pabuwal, V. (2020). A guide to Gromacs. CDN.

- PubChem. 3,5-Dibromo-2-methoxybenzaldehyde. PubChem.

- PubChem. 3,5-Dibromo-N-methyl-N-(2-methylphenyl)benzamide. PubChem.

- PubChem. 3,5-Dibromo-N-(2-methylpropyl)benzamide. PubChem.

- PubChem. (2026). 3,5-Dibromo-N-(2-ethoxyethyl)benzamide. PubChem.

- PubChem. 3,5-Dibromo-4-hydroxybenzamide. PubChem.

Sources

- 1. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Parametrization of halogen bonds in the CHARMM general force field: Improved treatment of ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dibromo-2-methoxybenzaldehyde | C8H6Br2O2 | CID 1494335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dibromo-N-methyl-N-(2-methylphenyl)benzamide | C15H13Br2NO | CID 107980405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,5-Dibromo-N-(2-methylpropyl)benzamide | C11H13Br2NO | CID 103907377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Dibromo-N-(2-ethoxyethyl)benzamide | C11H13Br2NO2 | CID 103907982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,5-Dibromo-4-hydroxybenzamide | C7H5Br2NO2 | CID 3014162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. UCSF Chimera Documentation Index [cgl.ucsf.edu]

- 11. UCSF Chimera Home Page [cgl.ucsf.edu]

- 12. pubs.aip.org [pubs.aip.org]

- 13. arxiv.org [arxiv.org]

- 14. Polarizable Empirical Force Field for Halogen-containing Compounds Based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. dasher.wustl.edu [dasher.wustl.edu]

- 17. Overview of UCSF Chimera - English | spoken-tutorial.org [spoken-tutorial.org]

- 18. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 19. m.youtube.com [m.youtube.com]

- 20. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 21. scribd.com [scribd.com]

- 22. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 23. researchgate.net [researchgate.net]

- 24. sites.ualberta.ca [sites.ualberta.ca]

- 25. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 26. m.youtube.com [m.youtube.com]

- 27. GROMACS Tutorials [mdtutorials.com]

- 28. User guide - GROMACS 2026.0 documentation [manual.gromacs.org]

- 29. User guide - GROMACS 2024.4 documentation [manual.gromacs.org]

- 30. researchgate.net [researchgate.net]

- 31. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 32. pubs.acs.org [pubs.acs.org]

- 33. peng-lab.org [peng-lab.org]

- 34. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 35. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 36. researchgate.net [researchgate.net]

- 37. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 38. fiveable.me [fiveable.me]

- 39. Pharmacophore - Wikipedia [en.wikipedia.org]

- 40. Pharmacophore modeling | PDF [slideshare.net]

- 41. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Chemical Calculations for 3,5-Dibromo-2-methoxybenzamide: A Drug Discovery Perspective

This guide provides a comprehensive, in-depth walkthrough of the quantum chemical calculations for 3,5-Dibromo-2-methoxybenzamide, a molecule of interest in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for each computational choice. It is designed to be a self-validating protocol, grounded in authoritative scientific principles, to ensure accuracy and reproducibility in the investigation of molecular properties critical to drug design.

Introduction: The "Why" of Computational Scrutiny

In modern drug discovery, understanding a molecule's electronic structure is no longer an academic exercise; it is a critical step in predicting its behavior, reactivity, and potential interactions with biological targets.[1][2] this compound, a substituted aromatic amide, possesses a variety of functional groups—a methoxy group, bromine atoms, and an amide linkage—that create a complex electronic environment. Quantum chemical calculations allow us to dissect this environment with a precision that physical experimentation alone cannot achieve.[2][3]

By employing these in silico methods, we can elucidate key properties such as molecular geometry, vibrational modes, and electronic reactivity. This knowledge is invaluable for:

-

Understanding Drug-Receptor Interactions: Predicting how the molecule might fit into a receptor's binding pocket based on its shape and electrostatic potential.[3][4]

-

Optimizing Pharmacokinetics: Gauging molecular stability and potential sites of metabolic attack.[1]

-

Guiding Synthesis: Providing insights into reaction mechanisms and spectroscopic signatures for compound characterization.[5]

This guide will focus on a robust and widely validated computational approach: Density Functional Theory (DFT).

The Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. These choices represent a trade-off between computational cost and precision. For a molecule like this compound, a well-balanced approach is essential.

Density Functional Theory (DFT): A Pragmatic Choice

We will employ Density Functional Theory (DFT), a method that has become a standard in computational chemistry for its excellent balance of accuracy and efficiency.[2][6] Unlike more computationally expensive methods, DFT calculates the total energy of a system based on its electron density, rather than the complex many-electron wavefunction.[6]

The B3LYP Hybrid Functional: A Proven Workhorse

Within DFT, numerous "functionals" exist to approximate the exchange-correlation energy. We will use the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) hybrid functional.[7] B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory, which provides a significant improvement for many molecular properties, including bond lengths and vibrational frequencies, over simpler functionals.[7][8] It is one of the most widely used and validated functionals for organic molecules, making it a trustworthy choice for this application.[8][9]

The 6-311++G(d,p) Basis Set: Capturing the Nuances

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility the calculation has to model the distribution of electrons around the atoms. For this molecule, the 6-311++G(d,p) basis set is selected for the following reasons[10][11][12]:

-

6-311G: This is a "triple-zeta" valence basis set. It uses three different-sized functions to describe each valence electron, allowing for a more accurate representation of the electron distribution compared to smaller double-zeta sets. The core electrons are described by a single contracted function of 6 primitive Gaussians.

-

++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.[10][13] These functions are large and spread out, and they are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions—all relevant to the amide and halogen functionalities in our molecule.

-

(d,p) (Polarization Functions): This notation, synonymous with **, adds 'd' polarization functions to heavy atoms and 'p' polarization functions to hydrogen atoms.[12][14] These functions allow the orbitals to change shape and "polarize" or distort from their standard atomic shapes, which is essential for accurately modeling chemical bonds.[11]

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for obtaining reliable geometric, vibrational, and electronic properties for our target molecule.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete computational process, from building the initial structure to analyzing the final results. This workflow is designed to be performed using a standard quantum chemistry software package like Gaussian.[15][16][17]

Sources

- 1. rroij.com [rroij.com]

- 2. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. inpressco.com [inpressco.com]

- 7. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 12. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 13. thiele.ruc.dk [thiele.ruc.dk]

- 14. gaussian.com [gaussian.com]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

A Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-2-methoxybenzamide

Foreword: Navigating the Synthesis of a Niche Benzamide Derivative